2-(benzyloxy)-5-chloro-N-methylbenzamide
Description
2-(Benzyloxy)-5-chloro-N-methylbenzamide is a benzamide derivative featuring a benzyloxy group at the 2-position, a chlorine atom at the 5-position, and an N-methyl substituent on the amide moiety. Benzamide derivatives are frequently explored as intermediates in medicinal chemistry due to their versatility in modifications, which can influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
5-chloro-N-methyl-2-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17-15(18)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZUARPNHQRWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Substituent Effects :
- Electron-donating vs. withdrawing groups : The benzyloxy group (electron-donating) may enhance solubility compared to benzylthio () or halogenated derivatives ().
- Steric effects : Bulkier substituents like phenethyl () or thiazolyl groups () may hinder receptor binding compared to N-methyl .
Physicochemical Properties
- Melting Points : Triazine-linked derivatives () exhibit high melting points (237–279°C), suggesting crystalline stability. The absence of data for 2-(benzyloxy)-5-chloro-N-methylbenzamide necessitates extrapolation from analogs .
- Solubility : Methoxy and benzyloxy groups likely improve solubility in organic solvents compared to sulfamoyl or halogenated derivatives .
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